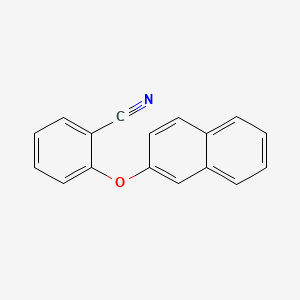

1-(7-Methyl-1H-indol-3-yl)ethanon

Übersicht

Beschreibung

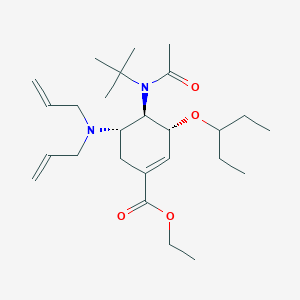

“1-(7-Methyl-1h-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English .

Synthesis Analysis

The synthesis of similar compounds has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This method provides rapid entry to a range of indoxyl derivatives in good yield .Molecular Structure Analysis

The molecular structure of “1-(7-Methyl-1h-indol-3-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(7-Methyl-1h-indol-3-yl)ethanone” include a molecular weight of 173.21 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Hemmung der Tubulin-Polymerisation

Verbindungen, die von 1-(7-Methyl-1H-indol-3-yl)ethanon abgeleitet sind, wurden auf ihre Fähigkeit untersucht, die Tubulin-Polymerisation zu hemmen, was ein vielversprechender Ansatz in der Krebstherapie ist. Zum Beispiel haben bestimmte Derivate gezeigt, dass sie die Zell-Apoptose induzieren, Zellen in der G2/M-Phase anhalten und die Tubulin-Polymerisation auf ähnliche Weise wie Colchicin hemmen, was auf ein Potenzial als Mittel zur Entwicklung von Tubulin-Polymerisationsinhibitoren hindeutet .

Zytotoxische Aktivitäten

Derivate dieser Verbindung haben dosisabhängige zytotoxische Aktivitäten an MCF-7-Krebszellen gemäß dem MTT-Assay gezeigt. Dies zeigt ihren potenziellen Einsatz in der Krebsbehandlung durch die gezielte Ansprache spezifischer Krebszelllinien .

Anti-HIV-Aktivität

Indol-Derivate, darunter solche, die mit this compound verwandt sind, sollen Anti-HIV-Eigenschaften besitzen. Molekular-Docking-Studien an neuartigen Indolyl- und Oxochromenylxanthenon-Derivaten wurden durchgeführt, um ihre Wirksamkeit gegen HIV-1 zu beurteilen .

Antituberkulose-Aktivität

Verbindungen, die von Indol und Pyridin abgeleitet sind, einschließlich solcher, die mit der betreffenden Verbindung verwandt sind, wurden hergestellt und auf ihre in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis und Mycobacterium bovis untersucht, wobei sie sich als potenzielle Antituberkulosemittel erwiesen haben .

Antibakterielle und Antimykotische Aktivitäten

Eine Reihe von (1H-Indol-3-yl)alkyl-3-(1H-Indol-3-yl)propanamid-Derivaten wurde auf ihre vorläufigen in-vitro-antibakteriellen und antimykotischen Aktivitäten untersucht. Diese Studien sind entscheidend für die Entwicklung neuer Behandlungen gegen bakterielle und Pilzinfektionen .

Wirkmechanismus

Target of Action

Similar indole derivatives have been reported to interact with various cellular targets, including tubulin and bacterial cells .

Mode of Action

A related compound was found to inhibit the polymerization of tubulin, leading to cell cycle arrest in the g2/m phase

Biochemical Pathways

Given the potential interaction with tubulin, it could be inferred that the compound may affect cell division and growth pathways .

Result of Action

A related compound was found to induce cell apoptosis in a dose-dependent manner , suggesting that 1-(7-Methyl-1h-indol-3-yl)ethanone might have similar effects.

Biochemische Analyse

Biochemical Properties

1-(7-Methyl-1h-indol-3-yl)ethanone plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction suggests its potential as a tubulin polymerization inhibitor, which could be valuable in cancer treatment.

Cellular Effects

1-(7-Methyl-1h-indol-3-yl)ethanone exhibits significant effects on various cell types and cellular processes. It induces apoptosis in a dose-dependent manner, particularly in cancer cells . Additionally, it arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 1-(7-Methyl-1h-indol-3-yl)ethanone involves its binding interactions with biomolecules. It binds to tubulin, inhibiting its polymerization and thus preventing cell division . This action is similar to that of colchicine, a well-known tubulin inhibitor. Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(7-Methyl-1h-indol-3-yl)ethanone change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 1-(7-Methyl-1h-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.

Metabolic Pathways

1-(7-Methyl-1h-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-(7-Methyl-1h-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues. Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

1-(7-Methyl-1h-indol-3-yl)ethanone exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Eigenschaften

IUPAC Name |

1-(7-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRVPYJAWOKMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652079 | |

| Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278180-95-3 | |

| Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)